![molecular formula C16H20N2O3S B4924481 2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B4924481.png)
2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid
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Overview
Description
2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is a complex organic compound featuring a thiophene ring substituted with cyano, ethyl, and methyl groups, and a cyclohexane ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, followed by heterocyclization to form the thiophene ring . The reaction conditions often involve the use of solvents like DMF and catalysts such as potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Esters or amides.
Scientific Research Applications
2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carboxylic acid groups can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetyl-5-methylthiophene and 2-butylthiophene share the thiophene ring structure but differ in their substituents and functional groups.
Cyclohexane Carboxylic Acids: Compounds like cyclohexanecarboxylic acid and its derivatives have similar cyclohexane ring structures but lack the thiophene ring.
Uniqueness
2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid is unique due to the combination of the thiophene ring with cyano, ethyl, and methyl groups, and the cyclohexane ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid (CAS No. 303135-55-9) is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C16H20N2O3S
- Molecular Weight : 320.41 g/mol
- Synonyms : Cyclohexanecarboxylic acid, 2-[[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]carbonyl]-
Structural Features
The compound features a thiophene ring, a cyano group, and a cyclohexane backbone, which contribute to its unique chemical properties and biological activities.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, a study evaluated the antiproliferative effects of various substituted thiophene derivatives, including those similar to this compound. The results demonstrated that certain derivatives showed high inhibitory activity against human adenocarcinoma cell lines (MCF-7) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The cyano group can participate in hydrogen bonding, while the thiophene ring engages in π-π interactions with aromatic residues in proteins, modulating enzyme activity.
- Cell Cycle Arrest : Some studies suggest that compounds with similar structures may induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
Several studies have explored the biological implications of this compound:
- In Vitro Studies : A study reported the synthesis of various derivatives and their evaluation for antitumor activity. Compounds with higher electron-withdrawing groups demonstrated enhanced cytotoxicity against cancer cell lines .
- Mechanistic Insights : Another investigation focused on the interaction between the compound and cellular pathways involved in apoptosis and proliferation. It was found that specific substitutions on the thiophene ring significantly influenced biological activity .
Synthetic Routes
The synthesis typically involves multi-step organic reactions. A common method includes:
- Cyanoacetylation : This involves reacting substituted thiophene derivatives with malononitrile or ethyl cyanoacetate under basic conditions.
- Purification Techniques : Purification is often achieved through flash column chromatography or recrystallization to obtain high-purity products .
Industrial Production
For large-scale production, continuous flow reactors may be employed to maintain consistent reaction conditions and improve yield efficiency .
Data Summary
Property | Value |
---|---|
Molecular Formula | C16H20N2O3S |
Molecular Weight | 320.41 g/mol |
Antitumor Activity | Significant against MCF-7 cells |
Mechanism of Action | Enzyme inhibition, cell cycle arrest |
Properties
IUPAC Name |
2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-10-9(2)22-15(13(10)8-17)18-14(19)11-6-4-5-7-12(11)16(20)21/h11-12H,3-7H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELBBNFHJUDEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2CCCCC2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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